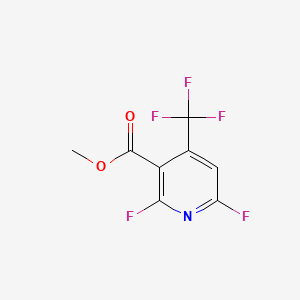
Flavoxate N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavoxate N-Oxide Hydrochloride is a derivative of Flavoxate, a compound known for its antispasmodic properties. It is primarily used in the treatment of urinary bladder spasms and other related conditions. The compound is characterized by its ability to relax smooth muscles, which is beneficial in alleviating symptoms such as dysuria, urgency, and nocturia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flavoxate N-Oxide Hydrochloride involves the oxidation of Flavoxate. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperidine ring to form the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Flavoxate N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction in its synthesis.
Reduction: Can be reduced back to Flavoxate under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: this compound.
Reduction: Flavoxate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Flavoxate N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on smooth muscle cells and its potential therapeutic applications.
Medicine: Investigated for its efficacy in treating urinary disorders and its pharmacokinetics.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Flavoxate N-Oxide Hydrochloride exerts its effects by relaxing smooth muscles in the urinary tract. It acts as a competitive antagonist at muscarinic receptors, reducing the tonus of smooth muscle and alleviating symptoms of bladder spasms. The compound may also have local anesthetic properties, contributing to its therapeutic effects.
類似化合物との比較
Flavoxate N-Oxide Hydrochloride is unique compared to other similar compounds due to its specific N-oxide functional group, which enhances its solubility and stability. Similar compounds include:
Flavoxate: The parent compound, used for similar therapeutic purposes.
Oxybutynin: Another antispasmodic used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for urinary incontinence.
This compound stands out due to its unique chemical structure and enhanced pharmacological properties.
特性
分子式 |
C24H26ClNO5 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC名 |
2-(1-oxidopiperidin-1-ium-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25NO5.ClH/c1-17-21(26)19-11-8-12-20(23(19)30-22(17)18-9-4-2-5-10-18)24(27)29-16-15-25(28)13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H |
InChIキー |
WQGSUWJXTCWMLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[N+]3(CCCCC3)[O-])C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















